3-Imino-3-indolinyl-2-azaprop-1-ene-1,1-diamine, chloride
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Overview
Description
3-Imino-3-indolinyl-2-azaprop-1-ene-1,1-diamine, chloride is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological and pharmaceutical applications due to their structural complexity and diverse reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Imino-3-indolinyl-2-azaprop-1-ene-1,1-diamine, chloride typically involves multi-step organic reactions starting from simpler indole derivatives. One common approach is the cyclization of indole-2-carboxylic acid derivatives under specific conditions to form the desired compound. Reaction conditions such as temperature, solvent choice, and catalysts play a crucial role in achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. These methods ensure consistent quality and efficiency in the synthesis process. Advanced purification techniques like recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Imino-3-indolinyl-2-azaprop-1-ene-1,1-diamine, chloride undergoes various chemical reactions, including:
Oxidation: : Converting the compound to its oxidized forms.
Reduction: : Reducing the compound to simpler derivatives.
Substitution: : Replacing functional groups within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed
Scientific Research Applications
3-Imino-3-indolinyl-2-azaprop-1-ene-1,1-diamine, chloride has diverse applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system involved.
Comparison with Similar Compounds
3-Imino-3-indolinyl-2-azaprop-1-ene-1,1-diamine, chloride is compared with other similar indole derivatives, such as indole-3-acetic acid and tryptophan. While these compounds share structural similarities, they differ in their functional groups and biological activities, highlighting the uniqueness of this compound.
List of Similar Compounds
Indole-3-acetic acid
Tryptophan
Indole-2-carboxylic acid
5-Hydroxyindole
Properties
IUPAC Name |
N-(diaminomethylidene)-2,3-dihydroindole-1-carboximidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5.ClH/c11-9(12)14-10(13)15-6-5-7-3-1-2-4-8(7)15;/h1-4H,5-6H2,(H5,11,12,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEZZYDXLNDDKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=N)N=C(N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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